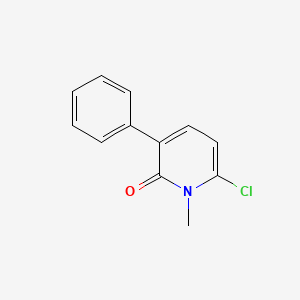
Methyl (R)-3-cyclohexene-1-carboxylate
Übersicht
Beschreibung
Methyl (R)-3-cyclohexene-1-carboxylate, also known as MRC, is a chiral compound used in various fields of scientific research, including organic chemistry, medicinal chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Methyl (R)-3-cyclohexene-1-carboxylate has been widely used in scientific research due to its unique chemical structure and properties. It is commonly used as a chiral building block in the synthesis of various natural products and pharmaceutical compounds. Methyl (R)-3-cyclohexene-1-carboxylate has also been used as a ligand in asymmetric catalysis, which is a powerful tool in organic synthesis. Additionally, Methyl (R)-3-cyclohexene-1-carboxylate has been used in the development of new chiral stationary phases for high-performance liquid chromatography.
Wirkmechanismus
The mechanism of action of Methyl (R)-3-cyclohexene-1-carboxylate is not fully understood. However, it is believed that Methyl (R)-3-cyclohexene-1-carboxylate acts as a nucleophile in various chemical reactions due to its electron-rich double bond. Methyl (R)-3-cyclohexene-1-carboxylate has also been shown to exhibit antioxidant activity, which may be attributed to its ability to scavenge free radicals.
Biochemical and Physiological Effects
Methyl (R)-3-cyclohexene-1-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic properties, which may be useful in the treatment of various inflammatory diseases. Methyl (R)-3-cyclohexene-1-carboxylate has also been shown to have antitumor activity, making it a potential candidate for the development of new anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (R)-3-cyclohexene-1-carboxylate has several advantages for lab experiments. It is a readily available and inexpensive compound that can be synthesized in large quantities. Methyl (R)-3-cyclohexene-1-carboxylate is also stable under various reaction conditions, making it a versatile reagent. However, Methyl (R)-3-cyclohexene-1-carboxylate has some limitations. It is a highly reactive compound that requires careful handling to avoid decomposition. Additionally, Methyl (R)-3-cyclohexene-1-carboxylate is a chiral compound, which may complicate its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of Methyl (R)-3-cyclohexene-1-carboxylate in scientific research. One potential area of research is the development of new chiral catalysts for asymmetric synthesis. Methyl (R)-3-cyclohexene-1-carboxylate could also be used in the development of new drugs for the treatment of various diseases, including cancer and inflammation. Additionally, Methyl (R)-3-cyclohexene-1-carboxylate could be used in the development of new materials with unique properties, such as optical activity and chirality.
Conclusion
Methyl (R)-3-cyclohexene-1-carboxylate is a versatile compound that has found numerous applications in scientific research. Its unique chemical structure and properties make it a valuable tool in organic synthesis, medicinal chemistry, and biochemistry. The synthesis method of Methyl (R)-3-cyclohexene-1-carboxylate is straightforward, and the compound is readily available and inexpensive. Methyl (R)-3-cyclohexene-1-carboxylate has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of Methyl (R)-3-cyclohexene-1-carboxylate in scientific research, including the development of new chiral catalysts, drugs, and materials.
Eigenschaften
IUPAC Name |
methyl (1R)-cyclohex-3-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-10-8(9)7-5-3-2-4-6-7/h2-3,7H,4-6H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUNVLFESXFVFH-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC=CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC=CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Azaspiro[5.6]dodecane](/img/structure/B3278521.png)



![4-(1-(2-Chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B3278554.png)
![4-Chloro-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3278560.png)


